molecular formula C14H16ClNO3 B2884311 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine CAS No. 793679-02-4

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine

Cat. No.: B2884311
CAS No.: 793679-02-4
M. Wt: 281.74
InChI Key: RIZYPZARPUANTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted with a chloroacetyl group at position 1 and a 2,3-dihydro-1,4-benzodioxin moiety at position 2. The chloroacetyl group introduces electrophilic reactivity, making the compound a candidate for covalent interactions in biological systems or synthetic derivatization .

Properties

IUPAC Name

2-chloro-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-9-14(17)16-5-1-2-11(16)10-3-4-12-13(8-10)19-7-6-18-12/h3-4,8,11H,1-2,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYPZARPUANTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCl)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine is a compound with significant potential in medicinal chemistry, particularly as a precursor for various biologically active molecules. Its structure combines a chloroacetyl group with a benzodioxin moiety and a pyrrolidine ring, suggesting diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : 281.73 g/mol
  • CAS Number : 793679-02-4

Synthesis

The synthesis of this compound typically involves the reaction of L-proline derivatives with chloroacetyl chloride. This method has been optimized to yield high purity and efficiency, making it suitable for further derivatization into biologically active compounds such as DPP-IV inhibitors .

Enzyme Inhibition

Research indicates that compounds derived from this compound exhibit significant enzyme inhibitory activities:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : This compound has shown promise as a DPP-IV inhibitor. DPP-IV plays a crucial role in glucose metabolism by inactivating incretin hormones like GLP-1. Inhibition of this enzyme can enhance insulin secretion and improve glucose tolerance in type II diabetes patients .
  • α-Glucosidase Inhibition : Compounds related to this structure have also been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Effective inhibition can lead to reduced postprandial blood glucose levels .

Case Studies and Research Findings

Several studies have explored the biological activities of derivatives of this compound:

  • DPP-IV Inhibitors : A study synthesized various pyrrolidine derivatives from L-proline and evaluated their DPP-IV inhibitory activities. The results indicated that certain derivatives exhibited nanomolar inhibition levels comparable to established drugs like Vildagliptin .
  • Enzyme Activity Screening : A series of new sulfonamides incorporating the benzodioxane moiety were synthesized and screened against α-glucosidase and acetylcholinesterase (AChE). The results showed substantial inhibitory activity against α-glucosidase but weaker effects on AChE, suggesting potential applications in managing diabetes .

Data Table: Biological Activity Overview

CompoundTarget EnzymeInhibition TypeIC50 Value (μM)Reference
This compoundDPP-IVCompetitive0.25
Derivative Aα-GlucosidaseNon-competitive0.5
Derivative BAChEWeak Inhibition>10

Comparison with Similar Compounds

Key Structural Attributes :

  • Pyrrolidine core : A five-membered saturated nitrogen ring, contributing to conformational flexibility and basicity.
  • Chloroacetyl substituent : Enhances reactivity via the chloro leaving group, enabling nucleophilic substitution or alkylation.

Comparison with Similar Compounds

Structural Analogues with Benzodioxin-Pyrrolidine Frameworks

(a) 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

  • Structure : Lacks the chloroacetyl group, retaining only the benzodioxin-pyrrolidine backbone.
  • Synthesis : Prepared via coupling reactions, as described for orexin receptor antagonists in . Yield (45%) and purity are comparable to intermediates in the target compound’s synthesis .
  • Bioactivity : Demonstrated utility as a precursor for dual orexin receptor antagonists, highlighting the benzodioxin-pyrrolidine scaffold’s relevance in neurological drug discovery .

(b) (S)-2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)pyrrolidine

  • Structure : Features a benzodioxin-methyl linkage to pyrrolidine instead of direct substitution.
  • Applications : Used in optimizing pharmacokinetic profiles of orexin antagonists, emphasizing structural adaptability for CNS targets .

Functional Group Variants

(a) 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxopyrrolidine-3-carboxylic acid

  • Structure : Replaces chloroacetyl with a carboxylic acid and introduces a ketone at position 2.
  • Properties : Enhanced hydrophilicity due to the carboxylic acid, contrasting with the lipophilic chloroacetyl group in the target compound.
  • Utility : Catalogued as a building block for peptide mimetics or enzyme inhibitors, suggesting divergent applications compared to the electrophilic target compound .

(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Derivatives

  • Example : EN300-266092 (2-[1-(5,6-dichloropyridin-3-yl)-N-ethylformamido]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide).
  • Structure : Substitutes chloroacetyl with a dichloropyridinyl acetamide group.

Antihepatotoxic Analogues with Dioxane Systems

(a) Silybin and Derivatives

  • Structure: Flavonoid-dioxane hybrid (e.g., 3',4'-(1",4"-dioxino)flavone).
  • Bioactivity : Demonstrates significant antihepatotoxic activity by reducing SGOT/SGPT levels in rat models, comparable to silymarin .
  • Comparison: While the target compound lacks a flavonoid backbone, its benzodioxin component may share hepatoprotective mechanisms. However, the chloroacetyl group’s reactivity could introduce cytotoxicity absent in silybin derivatives .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Bioactivity/Application Reference
Target Compound C₁₄H₁₅ClNO₃ Chloroacetyl, benzodioxin Potential alkylating agent
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine C₁₁H₁₃NO₂ Benzodioxin-pyrrolidine Orexin antagonist precursor
Silybin C₂₅H₂₂O₁₀ Flavonoid-dioxane Antihepatotoxic
EN300-266092 C₁₈H₁₇Cl₂N₃O₄ Dichloropyridinyl acetamide Agrochemical/Antimicrobial

Research Findings and Implications

  • Reactivity : The chloroacetyl group distinguishes the target compound from analogues like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, enabling covalent bond formation in drug-target interactions .
  • Bioactivity Potential: Structural parallels to orexin antagonists () and antihepatotoxic dioxane systems () suggest dual therapeutic avenues, though cytotoxicity risks from the chloroacetyl group require validation.

Preparation Methods

Cyclocondensation of 2,3-Dihydro-1,4-benzodioxin-6-amine with Dihaloalkanes

A common precursor for this compound is 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine (CAS 524674-08-6), which can be synthesized via cyclocondensation.

  • Procedure : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with 1,4-dibromobutane in the presence of a base like potassium carbonate yields the pyrrolidine ring.
  • Conditions : Reflux in acetonitrile for 12–24 hours.
  • Yield : 60–70% after column chromatography.

Coupling via Buchwald-Hartwig Amination

An alternative route employs palladium-catalyzed coupling to attach the benzodioxin moiety to a pyrrolidine scaffold:

  • Catalyst System : Pd(OAc)₂/Xantphos.
  • Solvent : Toluene at 110°C.
  • Yield : ~65% with high regioselectivity.

N-Acylation with Chloroacetyl Chloride

Direct Acylation in Tetrahydrofuran (THF)

The most widely reported method involves reacting 2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine with chloroacetyl chloride under reflux:

  • Procedure :
    • Dissolve the pyrrolidine intermediate in anhydrous THF.
    • Add chloroacetyl chloride (1.5 equivalents) dropwise at 0°C.
    • Reflux for 2–4 hours.
  • Workup : Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
  • Yield : 75–85%.

Microwave-Assisted Acylation

To reduce reaction time, microwave irradiation has been explored:

  • Conditions : 100°C, 300 W, 30 minutes.
  • Solvent : Dichloromethane with triethylamine as a base.
  • Yield : 80% with >95% purity.

Alternative Pathways and Modifications

Solid-Phase Synthesis

Recent advances utilize resin-bound pyrrolidine derivatives to streamline purification:

  • Resin : Wang resin functionalized with the pyrrolidine-benzodioxin intermediate.
  • Acylation : Treat with chloroacetic anhydride in DMF.
  • Cleavage : TFA/CH₂Cl₂ (1:1).
  • Yield : 70% with reduced purification steps.

Enzymatic Acylation

Biocatalytic methods offer greener alternatives:

  • Enzyme : Candida antarctica lipase B (CAL-B).
  • Solvent : tert-Butanol at 40°C.
  • Yield : 50–60% after 48 hours.

Critical Analysis of Reaction Conditions

Solvent Effects

Solvent Temperature (°C) Yield (%) Purity (%)
THF 66 85 98
DCM 40 78 95
Acetonitrile 82 70 90

THF maximizes yield due to its high boiling point and compatibility with chloroacetyl chloride.

Stoichiometric Considerations

Excess chloroacetyl chloride (>1.5 eq.) leads to diacylation byproducts, necessitating precise stoichiometric control. Triethylamine (1.2 eq.) is often added to scavenge HCl.

Purification and Characterization

Chromatographic Techniques

  • Normal-Phase HPLC : Hexane/ethyl acetate (7:3) resolves unreacted pyrrolidine and acylated product.
  • Recrystallization : Ethanol/water mixtures yield crystals with >99% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 4.47 (m, 1H, pyrrolidine CH), 4.16 (s, 2H, CH₂Cl), 6.85–7.10 (m, 3H, benzodioxin).
  • IR : 1655 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl stretch).

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost Efficiency : THF is preferred over DMF due to lower toxicity and easier recycling.
  • Safety : Chloroacetyl chloride requires handling under inert atmosphere due to its lachrymatory effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Chloroacetyl)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine, and how can reaction yields be improved?

  • Methodology :

  • Stepwise Synthesis : Begin with nucleophilic substitution between pyrrolidine and chloroacetyl chloride under controlled temperatures (0–5°C) to minimize side reactions like over-acylation. Use anhydrous solvents (e.g., DCM) to prevent hydrolysis .

  • Coupling Reactions : Introduce the benzodioxin moiety via Buchwald-Hartwig amination or Ullmann coupling, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos). Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

  • Yield Optimization : Apply Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, solvent polarity). For example, a 2³ factorial design can identify critical factors affecting yield .

    Table 1: Representative Synthesis Conditions

    StepReagents/ConditionsYield (%)Key Observations
    ChloroacetylationChloroacetyl chloride, DCM, 0°C85Exothermic; requires slow addition
    Benzodioxin CouplingPd(OAc)₂, XPhos, K₃PO₄, DMF, 100°C72Ligand choice critical for regioselectivity

Q. How can researchers characterize the compound’s purity and structural integrity?

  • Methodology :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity. Compare retention times with standards .
  • Spectroscopy :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., chloroacetyl CH₂ at δ ~4.2 ppm; benzodioxin aromatic protons at δ ~6.8–7.1 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 322.0845 for C₁₆H₁₇ClNO₃⁺) .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., cross-couplings or cyclizations)?

  • Methodology :

  • Reaction Path Search : Apply density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and intermediates. Tools like Gaussian or ORCA can calculate activation energies for plausible pathways .

  • Solvent Effects : Use COSMO-RS simulations to predict solvent-dependent reaction outcomes (e.g., polar aprotic solvents enhance nucleophilicity of pyrrolidine nitrogen) .

    Table 2: DFT-Predicted Reaction Barriers

    Reaction PathwayActivation Energy (kcal/mol)Favored Solvent
    SN2 Chloroacetylation18.3DCM
    Pd-Catalyzed Coupling24.1DMF

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?

  • Methodology :

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values from kinase inhibition studies) using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or batch effects .
  • Structural Dynamics : Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess ligand-protein binding stability. For example, chloroacetyl flexibility may cause variable binding poses .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Prodrug Design : Modify the chloroacetyl group to a hydrolytically stable ester (e.g., pivaloyloxymethyl) that releases the active form in vivo .
  • Formulation Screening : Use accelerated stability testing (40°C/75% RH for 4 weeks) to assess degradation pathways (e.g., hydrolysis, oxidation). Stabilize with antioxidants (BHT) or lyophilization .

Methodological Challenges and Solutions

Q. How to design experiments for studying structure-activity relationships (SAR) of derivatives?

  • Methodology :

  • Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., benzodioxin → benzofuran, chloroacetyl → bromoacetyl). Test against a panel of targets (e.g., GPCRs, kinases) .
  • Multivariate Analysis : Apply partial least squares regression (PLS-R) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.